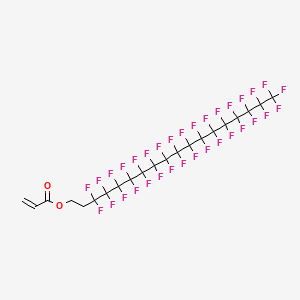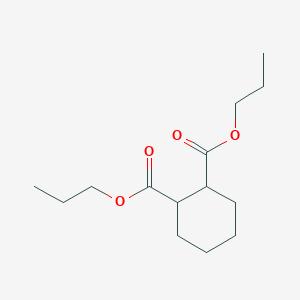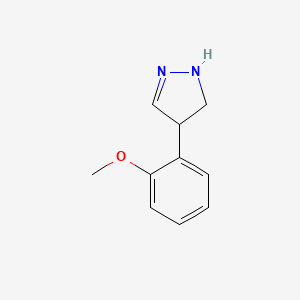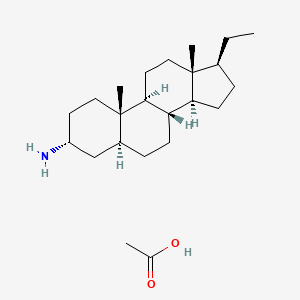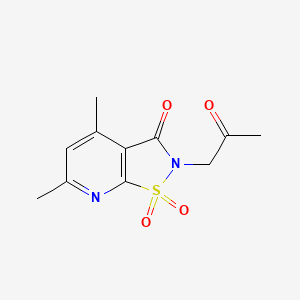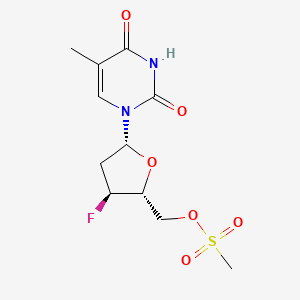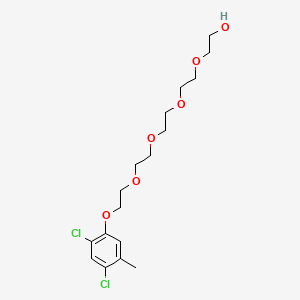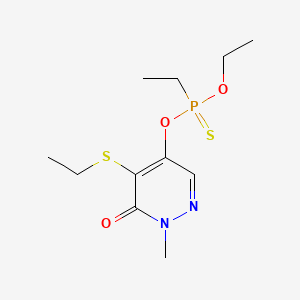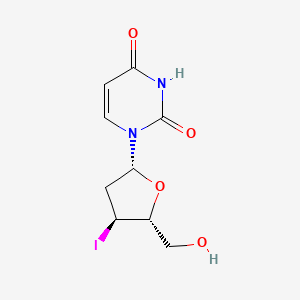
Uridine, 2',3'-dideoxy-3'-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-3’-iodo-: is a modified nucleoside analog derived from uridine. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar and the presence of an iodine atom at the 3’ position. These structural modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine, 2’,3’-dideoxy-3’-iodo- typically involves the selective removal of hydroxyl groups from uridine followed by the introduction of an iodine atom. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as triphenylphosphine and diethyl azodicarboxylate.
Industrial Production Methods: Industrial production of uridine, 2’,3’-dideoxy-3’-iodo- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Uridine, 2’,3’-dideoxy-3’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2’,3’-dideoxy-3’-azido-uridine or 2’,3’-dideoxy-3’-thiouridine can be formed.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, which may have different biological activities.
科学研究应用
Uridine, 2’,3’-dideoxy-3’-iodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a reagent in organic synthesis.
Biology: Employed in studies of nucleic acid metabolism and as a probe for investigating DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and as a component in biochemical assays.
作用机制
The mechanism of action of uridine, 2’,3’-dideoxy-3’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The presence of the iodine atom and the absence of hydroxyl groups disrupt the formation of phosphodiester bonds, leading to the termination of nucleic acid chains. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells.
相似化合物的比较
2’,3’-Dideoxyuridine: Lacks the iodine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5’ position instead of the 3’ position.
2’,3’-Dideoxy-5-ethyluridine: Similar structure but with an ethyl group at the 5’ position.
Uniqueness: Uridine, 2’,3’-dideoxy-3’-iodo- is unique due to the specific placement of the iodine atom at the 3’ position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nucleoside analogs and enhances its utility in various research applications.
属性
CAS 编号 |
13040-01-2 |
|---|---|
分子式 |
C9H11IN2O4 |
分子量 |
338.10 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChI 键 |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
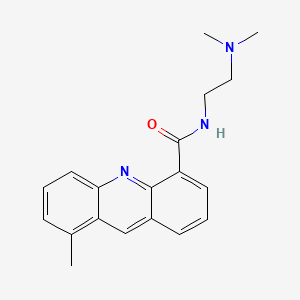
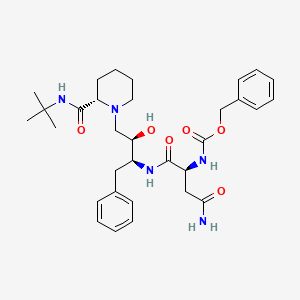
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
